molecular formula C21H43N5O7 B029906 Gentamicin C1 CAS No. 25876-10-2

Gentamicin C1

Cat. No.: B029906
CAS No.: 25876-10-2
M. Wt: 477.6 g/mol
InChI Key: CEAZRRDELHUEMR-CAMVTXANSA-N
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Mechanism of Action

Target of Action

Gentamicin C1 primarily targets the 30S ribosomal protein S12 and 16S ribosomal RNA in bacteria . These targets play a crucial role in protein synthesis, making them vital for bacterial survival and growth.

Mode of Action

This compound interacts with its targets by binding to specific proteins of the 30S subunit of bacterial ribosomes, causing a misreading of the genetic code . This interaction results in the inhibition of protein synthesis, which is essential for bacterial growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, this compound disrupts the process of translation, preventing the formation of essential proteins and leading to bacterial death .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins, leading to their death . This makes this compound an effective antibiotic against a variety of bacterial infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic effect, enhancing the antibacterial activity of this compound . Additionally, the physiological state of the target bacteria, such as their growth phase and metabolic activity, can also affect the action of this compound .

Biochemical Analysis

Biochemical Properties

Gentamicin C1 interacts with several biomolecules, primarily the 30S subunit of the bacterial ribosome . It binds to the aminoacyl site on 16S rRNA, disrupting protein synthesis and inhibiting bacterial growth . This compound is a very polar, hydrophilic drug that is soluble only in water and is slightly soluble in methanol .

Cellular Effects

This compound exerts significant effects on various types of cells. It disrupts protein synthesis in bacterial cells, leading to their death . In mammalian cells, this compound can cause nephrotoxicity and ototoxicity, affecting kidney function and hearing respectively .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the 30S ribosomal subunit in bacteria, specifically the 16S rRNA . This binding disrupts the normal process of protein synthesis, leading to incorrect amino acid incorporation and premature termination of protein synthesis, which ultimately results in bacterial cell death .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the exposure of this compound was found to be 36% lower in infected piglets compared to healthy ones, indicating that the drug’s effects can vary depending on the health status of the organism .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, a study on piglets showed that the clearance and volume of distribution were the highest for the this compound component, indicating that the drug’s effects can be influenced by the dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver and excreted by the kidneys

Transport and Distribution

This compound is distributed throughout the body after administration, reaching various tissues and cells

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with ribosomes

Properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAZRRDELHUEMR-CAMVTXANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023091
Record name Gentamicin C1
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Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water, Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons
Record name Gentamicin
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
Record name Gentamicin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White amorphous powder

CAS No.

25876-10-2, 1403-66-3
Record name Gentamicin C1
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Record name Gentamicin C1
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Record name Gentamicin C1
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Record name GENTAMICIN C1
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Record name Gentamicin
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Melting Point

102-108 °C
Record name Gentamicin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

TLC: eluent chloroform/methanol/water/28% NH3 50:40:7:3; RF=0.67 (traumatic acid): eluent chloroform,/methanol/28% NH3 1:1:1 ninhydrin as indicator: three stains are observed like in gentamycin sulfate used as standard sample.
Name
chloroform methanol water
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gentamycin sulfate
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solvent
Reaction Step Six
Name
gentamycin

Synthesis routes and methods II

Procedure details

Dissolve 2.5 g. of 5-epigentamicin C1 in 250 ml. of water and add 100 ml. of methanol. Add 0.35 g. of triethylamine and stir for fifteen minutes. Add a solution of 1.0 g. of N-(5-acetoxypentanoyloxy)succinimide with stirring to the solution of the antibiotic, and stir at ambient temperature for 16 hours. Evaporate the solution in vacuo to leave a solid residue. Dissolve the residue in 5 ml. of 5% ethanolic hydrazine hydrate and heat under reflux for 15 minutes. Concentrate the solution in vacuo to leave an oily residue and chromatograph it on 200 g. silica gel in the lower phase of a solvent system consisting of chloroform:methanol:7% ammonium hydroxide (2:1:1) to give 1-N-(5-hydroxypentanoyl)-5-epigentamicin C1.
Name
C1
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0 (± 1) mol
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reactant
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reactant
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Name
N-(5-acetoxypentanoyloxy)succinimide
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Reaction Step Eight
Name
ammonium hydroxide
Yield
7%
Name
1-N-(5-hydroxypentanoyl)-5-epigentamicin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does gentamicin C1 exert its antibacterial effect?

A1: this compound, like other aminoglycosides, binds to the 30S subunit of bacterial ribosomes. [, , , ] This binding disrupts protein synthesis by causing mistranslation and inhibiting proofreading mechanisms. []

Q2: Are there differences in antibacterial activity among the components of the gentamicin complex?

A2: While all components of the gentamicin complex exhibit antibacterial activity, some studies suggest this compound may have lower activity against certain bacterial strains compared to other components like gentamicin C2. [, , , ] Additionally, the relative potencies of neomycin B and C, components of another aminoglycoside complex, differ with neomycin C demonstrating lower activity. []

Q3: Do certain bacterial enzymes inactivate this compound?

A3: Yes, some bacteria exhibit resistance to this compound through enzymatic inactivation. For example, certain strains of Pseudomonas aeruginosa possess aminoglycoside 6′-N-acetyltransferases that specifically acetylate gentamicin C1a and C2, but not this compound. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H43N5O7. Its molecular weight is 477.6 g/mol. [, ]

Q5: How can the different components of gentamicin be distinguished structurally?

A5: The major components of gentamicin (C1, C1a, C2, C2a) differ primarily in their methylation patterns at specific positions within the molecule. These subtle structural differences can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). [, , ]

Q6: How do structural modifications to this compound impact its activity?

A6: Research suggests that modifications at the 2''-position of this compound can influence its activity against bacteria exhibiting resistance through adenylylation. [] For instance, the synthesis of 2''-epi-gentamicin C1 aimed to overcome this resistance mechanism. []

Q7: What is the pharmacokinetic profile of this compound?

A7: Studies in various animal models, including horses, beagles, and chickens, indicate that this compound exhibits distinct pharmacokinetic characteristics compared to other gentamicin components. [, , ]

Q8: How does the route of administration affect this compound pharmacokinetics?

A8: In broiler chickens, the bioavailability of this compound significantly differed based on the route of administration (intravenous, intramuscular, subcutaneous, oral). [] Similar route-dependent variations in pharmacokinetic parameters were observed for other gentamicin components in this study. []

Q9: Do infections alter gentamicin pharmacokinetics?

A9: Research in piglets revealed that gentamicin exposure was lower in animals co-infected with Actinobacillus pleuropneumoniae and Pasteurella multocida compared to healthy piglets. [] The infected piglets also demonstrated faster elimination of gentamicin. []

Q10: What are the mechanisms of bacterial resistance to this compound?

A10: The most common mechanism of gentamicin resistance involves the production of aminoglycoside-modifying enzymes. [] These enzymes, often encoded by plasmids, can inactivate gentamicin through acetylation, phosphorylation, or adenylylation. [, , , , ]

Q11: Which component of the gentamicin complex is the most nephrotoxic?

A11: Studies in rats have indicated that gentamicin C2 exhibits the highest nephrotoxicity among the components of the gentamicin complex. [] this compound and C1a demonstrated lower nephrotoxicity in these studies. []

Q12: Does the composition of commercially available gentamicin vary?

A12: Yes, significant variations in the C2 content of different commercially available gentamicin preparations have been reported. [] This variation in component composition could potentially influence the toxicity and efficacy of different gentamicin formulations. []

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